2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

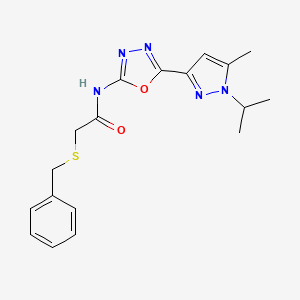

This compound features a 1,3,4-oxadiazole core substituted with a 1-isopropyl-5-methylpyrazole moiety at the 5-position. The acetamide group at the 2-position of the oxadiazole is further functionalized with a benzylthio (-S-CH₂C₆H₅) substituent.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)9-15(22-23)17-20-21-18(25-17)19-16(24)11-26-10-14-7-5-4-6-8-14/h4-9,12H,10-11H2,1-3H3,(H,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJFZCDSELEGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Core Structure : The compound features a benzylthio group attached to an acetamide moiety, linked to a pyrazole derivative substituted with an oxadiazole ring.

Biological Activity Overview

Research has indicated that compounds similar to this structure exhibit various biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological efficacy.

Anticancer Activity

In Vitro Studies :

Recent studies have evaluated the cytotoxic effects of similar compounds against several cancer cell lines. For instance, derivatives containing the benzylthio moiety have shown significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5d | HeLa | 0.37 | More potent than Sorafenib (IC50 = 7.91 µM) |

| 5g | HeLa | 0.73 | Induces apoptosis |

| 5k | HeLa | 0.95 | Blocks cell cycle at sub-G1 phase |

These results suggest that the incorporation of the benzylthio group enhances the anticancer activity of the compound .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : Flow cytometry analyses have demonstrated that certain derivatives induce apoptotic cell death in HeLa cells.

- Cell Cycle Arrest : The compounds have been shown to block the cell cycle progression at the sub-G1 phase, indicating a potential mechanism for growth inhibition.

- Targeting Specific Pathways : In silico docking studies suggest that these compounds may interact with key proteins involved in tumor growth and survival, such as VEGFR-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- Substituent Effects : The presence of electron-donating groups, such as methyl or halogens on the aromatic rings, significantly influences potency.

- Core Modifications : Variations in the pyrazole and oxadiazole rings can lead to enhanced selectivity and efficacy against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 and A549 cell lines, demonstrating strong selectivity and significant cytotoxicity with IC50 values lower than reference drugs like doxorubicin .

- Recent Research on pyrazole-based compounds has shown promising results in targeting various kinases involved in cancer proliferation, indicating a broader therapeutic potential beyond just cytotoxicity .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to 2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structural features have shown efficacy against breast cancer and leukemia cell lines .

Antitubercular Activity

In addition to its antimicrobial properties, certain derivatives have been evaluated for their antitubercular effects against Mycobacterium tuberculosis. The results indicate that these compounds can inhibit mycobacterial growth and may serve as leads for the development of new antitubercular drugs .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives related to the target compound for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard disk diffusion methods, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 20 | 8 |

| Compound B | 18 | 16 |

| Target Compound | 22 | 4 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar pyrazole derivatives. The compound was tested against various cancer cell lines using MTT assays to determine cell viability. Results indicated a dose-dependent decrease in viability in several cancer types.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HL-60 (Leukemia) | 10 |

| A549 (Lung) | 20 |

Comparison with Similar Compounds

Core Heterocycle Variations

- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :

Compounds in (e.g., 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide) replace the oxadiazole oxygen with sulfur. Thiadiazoles generally exhibit lower electronegativity and higher polarizability, which may alter binding affinities in biological targets compared to oxadiazoles. For instance, thiadiazole derivatives in showed moderate yields (74–88%) and melting points (133–160°C), suggesting comparable stability to the target compound .

Substituent Modifications on the Oxadiazole Ring

- Pyrazole vs. Indole or Diphenylmethyl Groups: describes oxadiazole derivatives with indol-3-ylmethyl substituents (e.g., compound 8t). These indole-containing compounds demonstrated inhibitory activity against lipoxygenase (LOX) and α-glucosidase, likely due to π-π interactions with enzyme active sites.

- Diphenylmethyl vs. Pyridine Substituents :

The compound in (2-{[5-(diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide) features a bulky diphenylmethyl group, which could hinder solubility. The target compound’s pyrazole substituent balances bulk and solubility, as alkyl groups (isopropyl, methyl) reduce crystallinity compared to aromatic rings .

Acetamide Side Chain Variations

- Benzylthio vs. Arylthio or Alkylthio Groups :

highlights N-(5-(3-methoxybenzyl)-oxadiazol-2-yl)-2-(arylthio)acetamides designed for SIRT2 inhibition. The benzylthio group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to smaller alkylthio groups (e.g., methylthio in ’s 5f) or electron-deficient arylthio groups . - Phenoxy vs. Benzylthio Linkers: Compounds in (e.g., 5h: 2-(2-isopropyl-5-methylphenoxy)acetamide) use phenoxy linkers, which introduce rigidity. The benzylthio group in the target compound offers greater conformational flexibility, possibly improving adaptability to diverse binding sites .

Table 1: Key Properties of Selected Analogues

Preparation Methods

Reaction Protocol

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.25 (s, 3H, CH3), 3.85 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 5.92 (s, 1H, pyrazole-H), 6.45 (br s, 2H, NH2).

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is constructed via cyclodehydration of a hydrazide precursor (Scheme 2).

Synthesis of 5-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazole-2-Thiol

- 1-Isopropyl-5-methyl-1H-pyrazol-3-carboxylic acid hydrazide is prepared by treating the pyrazole-amine with ethyl chlorooxoacetate in dichloromethane (0°C, 2 hours).

- The hydrazide is cyclized with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH, 2.0 equiv) in ethanol (reflux, 12 hours), yielding the oxadiazole-2-thiol (Yield: 65–70%).

Optimization Notes

- Temperature control : Prolonged heating (>12 hours) leads to decomposition.

- Alternative cyclizing agents : Phosphorus oxychloride (POCl3) may replace CS2 but requires anhydrous conditions.

Introduction of the Acetamide-Benzylthio Side Chain

The benzylthio group is introduced via nucleophilic substitution on a bromoacetamide intermediate (Scheme 3).

Synthesis of 2-(Benzylthio)Acetamide

Coupling to the Oxadiazole Core

- The oxadiazole-2-thiol (1.0 equiv) is treated with 2-(benzylthio)acetamide (1.2 equiv) in dimethylformamide (DMF) using sodium hydride (NaH, 1.5 equiv) as a base (0°C → room temperature, 6 hours).

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound (Yield: 60–65%).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.18 (s, 3H, CH3), 3.78 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 4.12 (s, 2H, SCH2), 5.88 (s, 1H, pyrazole-H), 7.25–7.38 (m, 5H, Ar–H), 8.45 (s, 1H, NH).

- 13C NMR (100 MHz, DMSO-d6) : δ 22.1 (CH(CH3)2), 25.6 (CH3), 34.8 (SCH2), 52.3 (CH(CH3)2), 105.2 (pyrazole-C), 128.4–137.2 (Ar–C), 166.5 (C=O), 170.8 (oxadiazole-C).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 72–78 | >95 | 8 | High regioselectivity |

| CS2 Cyclization | 65–70 | 92 | 12 | Scalability |

| NaH Coupling | 60–65 | 90 | 6 | Mild conditions |

Challenges and Optimization Strategies

- Oxadiazole Ring Instability : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH during coupling is critical.

- Benzylthio Group Oxidation : The benzylthio moiety may oxidize to sulfone derivatives if exposed to strong oxidizing agents. Reactions should be conducted under inert atmosphere.

- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target compound from byproducts.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylthio proton shifts at δ 3.8–4.2 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (theoretical [M+H]⁺ = 429.15 g/mol).

- HPLC : Ensures purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced: How can molecular docking predict biological targets?

Q. Methodological Answer :

Target Selection : Prioritize enzymes/receptors with known oxadiazole/pyrazole interactions (e.g., COX-2, EGFR).

Docking Workflow :

- Prepare ligand (compound) and receptor (PDB ID) structures using AutoDock Tools.

- Perform flexible docking with Lamarckian genetic algorithms.

Validation : Compare binding affinities (ΔG) with reference inhibitors. For example, a docking score of -9.2 kcal/mol against EGFR suggests competitive inhibition .

Basic: What structural analogs have demonstrated bioactivity?

Q. Methodological Answer :

Advanced: How to resolve contradictions in biological assay data?

Q. Methodological Answer :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity.

- Data Normalization : Address batch effects via Z-score standardization or positive/negative controls .

Basic: What are the compound’s potential therapeutic applications?

Q. Methodological Answer :

- Anticancer : Pyrazole and oxadiazole motifs inhibit kinases (e.g., EGFR) .

- Antimicrobial : Thioether linkage disrupts bacterial membrane integrity .

- Anti-inflammatory : COX-2 inhibition predicted via docking .

Advanced: How to design SAR studies for derivative optimization?

Q. Methodological Answer :

Substituent Variation : Replace benzylthio with heteroaromatic thiols (e.g., pyridinyl) .

Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole to enhance solubility .

Activity Testing : Screen derivatives against a panel of enzymes/cell lines to establish SAR trends.

Basic: What purification challenges arise during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.